molecular formula C19H18IP B028801 (Methyl)triphenylphosphonium Iodide-d3 CAS No. 1560-56-1

(Methyl)triphenylphosphonium Iodide-d3

Cat. No.: B028801
CAS No.: 1560-56-1
M. Wt: 407.2 g/mol
InChI Key: JNMIXMFEVJHFNY-NIIDSAIPSA-M
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Description

(Methyl)triphenylphosphonium Iodide-d3 is a deuterated version of methyltriphenylphosphonium iodide, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in various chemical reactions and research applications due to its unique properties. The molecular formula of this compound is CD3P(C6H5)3I, and it has a molecular weight of 407.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl)triphenylphosphonium Iodide-d3 typically involves the reaction of triphenylphosphine with deuterated methyl iodide (CD3I). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Methyl)triphenylphosphonium Iodide-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Methyl)triphenylphosphonium Iodide-d3 lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic effects and tracing mechanisms in chemical and biological systems. The presence of deuterium can also influence the reaction kinetics and stability of the compound, providing additional insights into reaction mechanisms .

Properties

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584126
Record name (~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-56-1
Record name (~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1560-56-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Starting with 10.0 g (38.1 mmol) of triphenylphosphine and 6.8 g (48 mmol, 1.3 eq) of methyl iodide, 14.7 g (36.4 mmol, 95.4%) of methyltriphenylphosphonium iodide was obtained: mp 185.9°-186.8° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

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